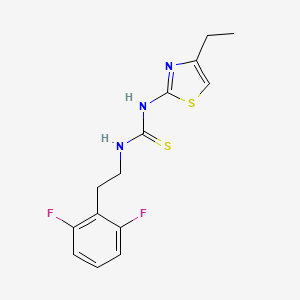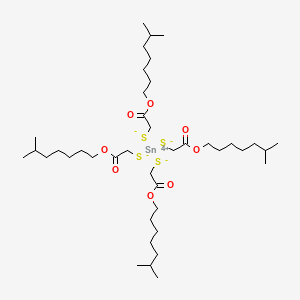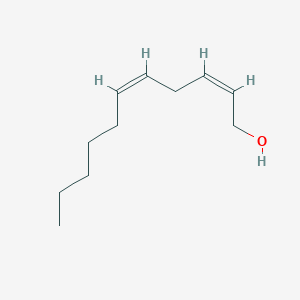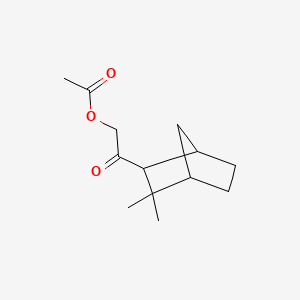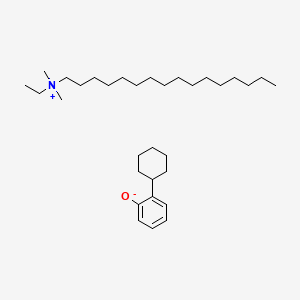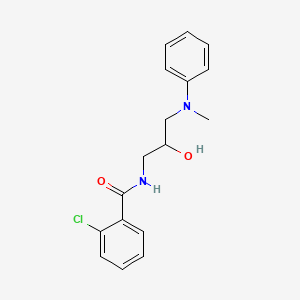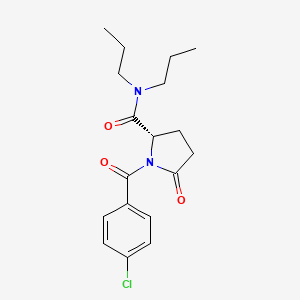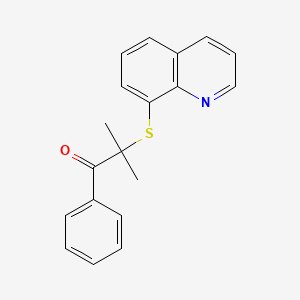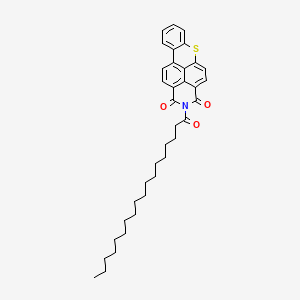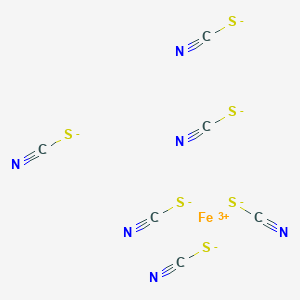
4,5-Dihydro-2-((3-(triethoxysilyl)propyl)thio)-1H-imidazole monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a derivative of imidazole, featuring a triethoxysilyl group attached to a propyl chain, which is further linked to the imidazole ring through a sulfur atom. It is commonly used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,5-dihydro-1H-imidazole and 3-chloropropyltriethoxysilane.
Reaction: The 4,5-dihydro-1H-imidazole is reacted with 3-chloropropyltriethoxysilane in the presence of a base such as sodium hydride or potassium carbonate. This reaction forms the intermediate 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole.
Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the monohydrochloride salt of the compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Large-scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Controlled Environment: Maintaining a controlled environment to ensure consistent reaction conditions.
Purification: Employing purification techniques such as recrystallization or chromatography to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can undergo reduction reactions under specific conditions.
Substitution: The triethoxysilyl group can participate in substitution reactions, where the ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. Additionally, the triethoxysilyl group allows the compound to form covalent bonds with substrates, enhancing its stability and effectiveness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrobromide: Similar structure but with a bromide counterion instead of chloride.
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane: Similar structure but without the hydrochloride salt form.
Uniqueness
The uniqueness of 4,5-dihydro-2-[[3-(triethoxysilyl)propyl]thio]-1H-imidazole monohydrochloride lies in its ability to form strong covalent bonds with substrates, making it highly effective in industrial applications. Additionally, its potential therapeutic properties make it a valuable compound in medical research .
Eigenschaften
CAS-Nummer |
90210-36-9 |
|---|---|
Molekularformel |
C12H27ClN2O3SSi |
Molekulargewicht |
342.96 g/mol |
IUPAC-Name |
3-(4,5-dihydro-1H-imidazol-2-ylsulfanyl)propyl-triethoxysilane;hydrochloride |
InChI |
InChI=1S/C12H26N2O3SSi.ClH/c1-4-15-19(16-5-2,17-6-3)11-7-10-18-12-13-8-9-14-12;/h4-11H2,1-3H3,(H,13,14);1H |
InChI-Schlüssel |
RLUSMNPPDDEDGS-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](CCCSC1=NCCN1)(OCC)OCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




